molecular formula C14H21NO B7999075 2-((Diisopropylamino)methyl)benzaldehyde

2-((Diisopropylamino)methyl)benzaldehyde

Cat. No.: B7999075
M. Wt: 219.32 g/mol
InChI Key: LLKZHYGBQWKPQW-UHFFFAOYSA-N
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Description

2-((Diisopropylamino)methyl)benzaldehyde is an organic compound with the molecular formula C14H21NO. It is characterized by the presence of a benzaldehyde group attached to a diisopropylamino methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Diisopropylamino)methyl)benzaldehyde typically involves the reaction of benzaldehyde with diisopropylamine in the presence of a suitable catalyst. One common method involves the use of toluene as a solvent, where benzaldehyde is reacted with diisopropylamine and a base such as i-Pr2NEt (diisopropylethylamine) under reflux conditions . The reaction mixture is then quenched with water, and the product is extracted using ethyl acetate. The crude product is purified by column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((Diisopropylamino)methyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major product is 2-((Diisopropylamino)methyl)benzoic acid.

    Reduction: The major product is 2-((Diisopropylamino)methyl)benzyl alcohol.

    Substitution: Depending on the substituent introduced, various substituted benzaldehyde derivatives can be formed.

Scientific Research Applications

2-((Diisopropylamino)methyl)benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((Diisopropylamino)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the diisopropylamino group can interact with biological membranes, affecting their structure and function. The compound’s reactivity and ability to form stable intermediates make it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Lacks the diisopropylamino group, making it less reactive in certain contexts.

    2-((Diethylamino)methyl)benzaldehyde: Similar structure but with diethylamino instead of diisopropylamino, which may affect its reactivity and interactions.

    2-((Dimethylamino)methyl)benzaldehyde: Contains a dimethylamino group, leading to different steric and electronic properties.

Uniqueness

2-((Diisopropylamino)methyl)benzaldehyde is unique due to the presence of the bulky diisopropylamino group, which can influence its reactivity and interactions with other molecules. This structural feature makes it particularly useful in the synthesis of sterically hindered compounds and in studies requiring selective reactivity .

Properties

IUPAC Name

2-[[di(propan-2-yl)amino]methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(2)15(12(3)4)9-13-7-5-6-8-14(13)10-16/h5-8,10-12H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKZHYGBQWKPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1C=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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